molecular formula C20H12N4O5 B6595851 10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol CAS No. 54261-71-1

10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol

Cat. No.: B6595851
CAS No.: 54261-71-1
M. Wt: 388.3 g/mol
InChI Key: WIWQKZWDFCJGQY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol typically involves a multi-step process. One common method includes the diazotization of 2,4-dinitroaniline followed by coupling with phenanthren-9-ol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid to facilitate the formation of the diazonium salt, which then reacts with phenanthren-9-ol to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction conditions precisely. Solvent extraction and recrystallization are common techniques used to purify the compound .

Chemical Reactions Analysis

Types of Reactions

10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity, affecting cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

  • 10-[(2,4-Dinitrophenyl)diazenyl]anthracen-9-ol
  • 10-[(2,4-Dinitrophenyl)diazenyl]naphthalen-9-ol
  • 10-[(2,4-Dinitrophenyl)diazenyl]pyren-9-ol

Uniqueness

10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and a broader range of reactivity, making it a valuable compound in various research fields.

Properties

IUPAC Name

10-[(2,4-dinitrophenyl)diazenyl]phenanthren-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N4O5/c25-20-16-8-4-2-6-14(16)13-5-1-3-7-15(13)19(20)22-21-17-10-9-12(23(26)27)11-18(17)24(28)29/h1-11,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWQKZWDFCJGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2N=NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601040835, DTXSID80985184
Record name 9-Phenanthrenol, 10-[2-(2,4-dinitrophenyl)diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601040835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-[2-(2,4-Dinitrophenyl)hydrazinylidene]phenanthren-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80985184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66591-20-6, 54261-71-1
Record name 9,4-dinitrophenyl)hydrazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135188
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Phenanthrenol, 10-[2-(2,4-dinitrophenyl)diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601040835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-[2-(2,4-Dinitrophenyl)hydrazinylidene]phenanthren-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80985184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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